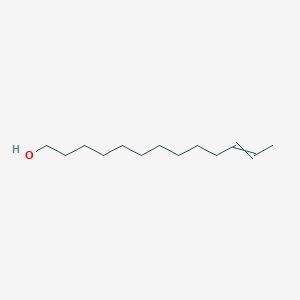
11-Tridecen-1-ol, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Tridecen-1-ol, (Z)- is an organic compound with the molecular formula C₁₃H₂₆O and a molecular weight of 198.3449 g/mol . It is a long-chain unsaturated alcohol with a double bond in the Z-configuration at the 11th carbon position. This compound is often used in the synthesis of pheromones and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Tridecen-1-ol, (Z)- can be achieved through various methods. One common approach involves the reduction of 11-undecenoic acid using lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol . Another method involves the Wittig reaction, where a phosphonium salt is reacted with an aldehyde to form the desired alkene .
Industrial Production Methods
Industrial production of 11-Tridecen-1-ol, (Z)- typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
11-Tridecen-1-ol, (Z)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 11-Tridecenal or 11-Tridecenoic acid.
Reduction: 11-Tridecanol.
Substitution: 11-Tridecenyl chloride.
Applications De Recherche Scientifique
11-Tridecen-1-ol, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of pheromones and insect behavior.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 11-Tridecen-1-ol, (Z)- varies depending on its application. In biological systems, it may act as a pheromone by binding to specific receptors in insects, triggering behavioral responses . The molecular targets and pathways involved are specific to the organism and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-Tetradecen-1-ol, (Z)-: Another long-chain unsaturated alcohol with similar properties and applications.
11-Tetradecen-1-ol, acetate, (Z)-: An acetate ester of 11-Tetradecen-1-ol, (Z)-, used as a pheromone in pest control.
Uniqueness
11-Tridecen-1-ol, (Z)- is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its ability to act as a pheromone and its utility in various synthetic applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
34010-24-7 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
tridec-11-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-3,14H,4-13H2,1H3 |
Clé InChI |
VRXBMTCDQIOJAN-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
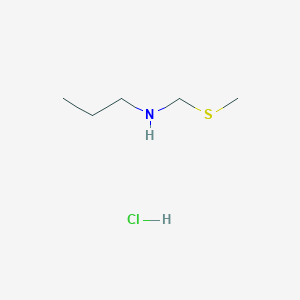
![cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682766.png)

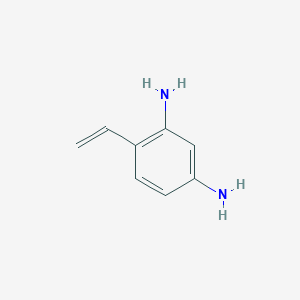
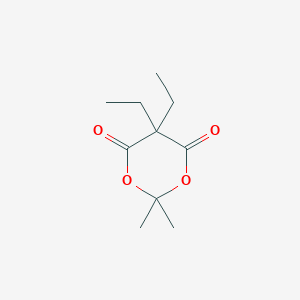
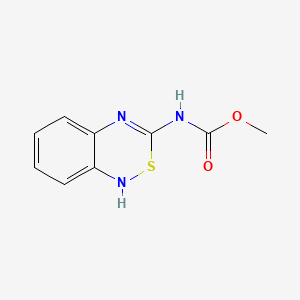

![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)
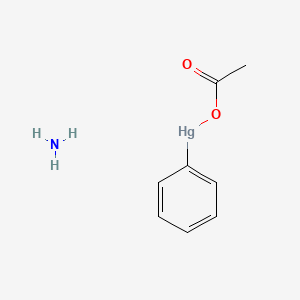
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
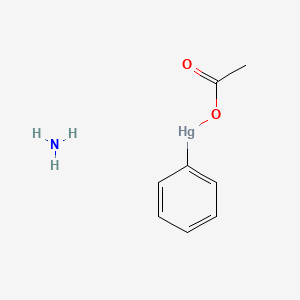
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
